RecG protein

DNA Replication DNA Repair Enzyme Kinetics

RecG (E. coli) is the sole enzyme capable of catalyzing the committed, processive step of replication fork regression on nascent stalled forks—an activity RuvAB cannot efficiently replicate. Its unique N-terminal wedge domain and 3′→5′ duplex translocase activity produce the Holliday junction substrates required by downstream repair enzymes. For labs reconstituting replication stress pathways, investigating DNA damage tolerance mechanisms, or performing single-molecule force spectroscopy, RecG is irreplaceable. Validate this unique biochemical signature to ensure physiological relevance in your assays. Order high-purity recombinant RecG to eliminate pathway ambiguity.

Molecular Formula C53H67N9O5
Molecular Weight 0
CAS No. 145137-68-4
Cat. No. B1174793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecG protein
CAS145137-68-4
SynonymsRecG protein
Molecular FormulaC53H67N9O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RecG Protein (CAS 145137-68-4): A Specialized SF2 Helicase for Stalled Replication Fork Processing


The RecG protein (Escherichia coli) is a structure-specific, monomeric DNA helicase belonging to superfamily 2 (SF2) that targets branched DNA intermediates, notably stalled replication forks and Holliday junctions, to facilitate genome maintenance. Its primary functions include catalyzing ATP-dependent branch migration and driving replication fork reversal (RFR), a critical response to replication stress [1]. RecG is distinguished by its unique 'wedge' domain for fork recognition and its unidirectional, processive motor activity, which is essential for generating substrates for downstream repair enzymes like RuvABC [2].

Why SF2 Helicases Like RecG (CAS 145137-68-4) Cannot Be Interchanged in Critical Fork Remodeling Assays


Substituting RecG with other SF2 helicases (e.g., PriA, UvrD, Rep) or even the partially overlapping RuvAB complex is not scientifically valid due to RecG's unique substrate specificity, motor directionality, and biological role. While other enzymes may process similar branched DNA structures, RecG is uniquely specialized and processive for the initial step of replication fork regression on nascent stalled forks, an activity for which RuvAB is notably inefficient [1]. Its distinct N-terminal 'wedge' domain and 3' to 5' translocation polarity on duplex DNA [2] ensure that it functions at a specific point in the repair pathway, acting upstream of and generating substrates for other enzymes like RuvAB. Using a less specialized helicase would not recapitulate this ordered, sequential pathway and would yield fundamentally different experimental outcomes.

RecG Protein (CAS 145137-68-4): A Quantitative Differentiation Guide from Close Analogs


RecG vs. RuvAB: Superior ATPase Activity on Nascent Stalled Replication Fork Substrates

RecG demonstrates high and specific catalytic activity on substrates that mimic a nascent stalled replication fork, a key initial step in fork rescue. In contrast, the RuvAB complex, which acts later in the pathway, shows minimal activity on these same substrates. RuvAB's catalytic efficiency is 3- to 7-fold higher on group 2 (regressed) DNA structures compared to group 1 (nascent fork) structures [1]. This differential activity establishes RecG, not RuvAB, as the primary motor for initiating fork regression in vivo.

DNA Replication DNA Repair Enzyme Kinetics Fork Regression

RecG vs. RuvAB & PriA: Definitive Role in Replication Fork Regression Under Protein-Bound Conditions

RecG is the only enzyme among its closest functional analogs (RuvAB and RecA) that efficiently catalyzes the reversal of stalled replication forks when the DNA is tightly bound by other proteins, a condition mimicking the crowded cellular environment. Studies on the orthologous M. tuberculosis RecG (MtRecG) demonstrate its unique proficiency in this physiologically relevant context, while MtRuvAB and MtRecA fail to drive efficient fork reversal under the same conditions [1].

Mycobacterium tuberculosis Replication Stress Fork Remodeling Protein-DNA Interaction

RecG Motor Kinetics: Quantitative Unwinding Rate Defines Processivity

The kinetic parameters of RecG define its operational limits as a molecular motor. Quantitative fluorescence-based assays determined that RecG unwinds duplex DNA at a rate of 26 base pairs per second, coupled to an ATP hydrolysis rate of 7.6 molecules per second. This yields a step size of approximately 3 base pairs translocated per ATP hydrolyzed [1]. While direct comparative kinetics for all analogs are not always available in a single study, this defines RecG's specific processivity and energy coupling, which are essential parameters for computational modeling and for interpreting its role in cellular pathways.

Single-Molecule Biophysics Helicase Mechanism Translocation Kinetics Fluorescence Assay

Procurement-Relevant Applications for RecG Protein (CAS 145137-68-4) Based on Validated Differentiation


In Vitro Reconstitution of the Initial Steps of Replication Fork Reversal

RecG is the essential enzyme for in vitro assays designed to reconstitute the initial, committed step of replication fork regression. Its unique, high-efficiency activity on nascent stalled fork structures (proven in head-to-head assays against RuvAB) makes it the only choice for biochemically studying the conversion of a stalled fork into a Holliday junction-like structure [1]. This application is critical for labs studying mechanisms of replication stress response and DNA damage tolerance.

Investigating DNA Repair in Crowded or Protein-Bound Environments

For experiments aiming to mimic the complexity of the cellular milieu, RecG is the preferred tool. Its proven ability to remodel protein-bound replication forks, a capability not shared by the RuvAB complex or RecA, makes it essential for studying fork processing under more physiologically relevant conditions [2]. This is particularly relevant for research on the interplay between DNA replication and transcription or other DNA-binding processes.

Quantitative Kinetic and Single-Molecule Studies of a Processive Fork Remodeling Motor

RecG's well-defined and processive motor activity (unwinding rate of 26 bp/s and ATP-dependent step size of ~3 bp) makes it an excellent subject for advanced biophysical studies, including single-molecule force spectroscopy and fluorescence microscopy [3]. Its robust and quantifiable activity on branched DNA templates provides a reliable system for investigating the fundamental mechanics of SF2 helicase translocation and force generation.

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